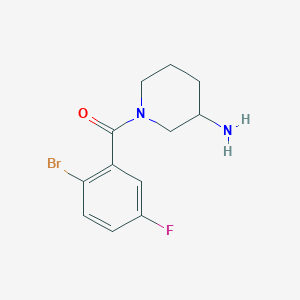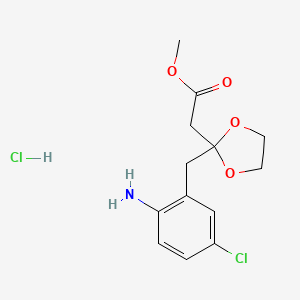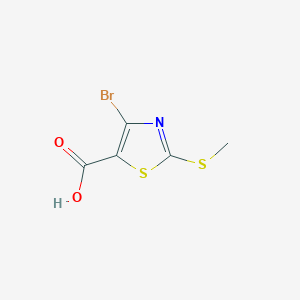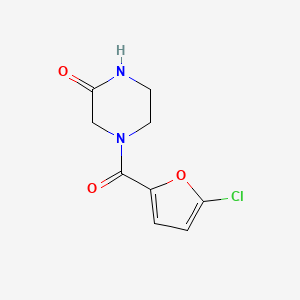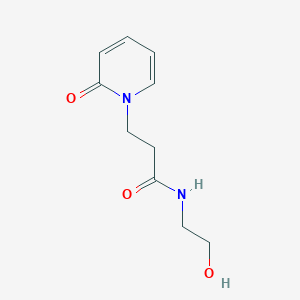
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound features a hydroxyethyl group attached to a pyridinone ring, which is further connected to a propanamide moiety. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide typically involves the reaction of 2-hydroxyethylamine with 3-(2-oxopyridin-1(2h)-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the dihydropyridine derivative.
Substitution: The major products are the substituted amides or thioamides.
Aplicaciones Científicas De Investigación
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
- n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)butanamide
- n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)pentanamide
- n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)hexanamide
Uniqueness
n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-3-(2-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C10H14N2O3/c13-8-5-11-9(14)4-7-12-6-2-1-3-10(12)15/h1-3,6,13H,4-5,7-8H2,(H,11,14) |
Clave InChI |
VWXJHFXAANDOOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)CCC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
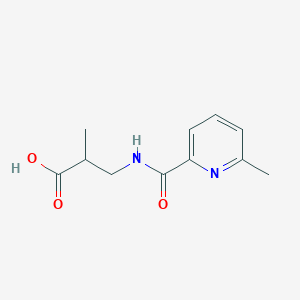
![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)

![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)
